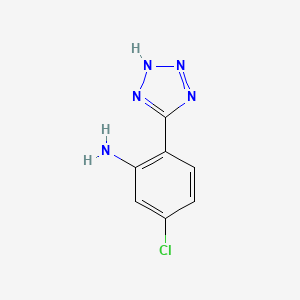

5-Chloro-2-(1H-tetrazol-5-yl)aniline

Description

BenchChem offers high-quality 5-Chloro-2-(1H-tetrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(1H-tetrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZHFZXGZLTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202329 | |

| Record name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-18-2 | |

| Record name | 5-Chloro-2-(2H-tetrazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54013-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054013182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2-(1H-tetrazol-5-yl)aniline

The following technical guide details the physicochemical properties, synthetic pathways, and analytical profiling of 5-Chloro-2-(1H-tetrazol-5-yl)aniline .

Physicochemical Profiling, Synthetic Utility, and Analytical Protocols

Executive Summary

5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2) is a critical nitrogen-rich heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by an electron-deficient aniline ring fused with an acidic tetrazole moiety, this molecule serves as a privileged scaffold in medicinal chemistry, particularly for angiotensin II receptor antagonists and other bioisosteres of carboxylic acids.

This guide provides a definitive breakdown of its molecular weight dynamics, isotopic distribution, synthetic architecture via [3+2] cycloaddition, and validated analytical separation protocols.

Molecular Identity & Weight Profiling

Precise molecular weight determination is non-negotiable for high-resolution mass spectrometry (HRMS) and stoichiometric calculations in process chemistry.

2.1. Elemental Composition & Weight Metrics

The molecular weight (MW) is derived from standard atomic weights, while the monoisotopic mass is critical for identifying the molecular ion

| Metric | Value | Definition |

| Molecular Formula | C₇H₆ClN₅ | Empirical stoichiometry |

| Average Molecular Weight | 195.61 g/mol | Based on standard atomic weights (weighted average of isotopes) |

| Monoisotopic Mass | 195.03117 Da | Based on ¹²C, ¹H, ¹⁴N, and ³⁵Cl |

| Exact Mass | 195.03117 Da | Calculated for the most abundant isotopologue |

2.2. Isotopic Distribution (Chlorine Signature)

Due to the presence of a single Chlorine atom, the mass spectrum exhibits a characteristic 3:1 intensity ratio between the molecular ion (

-

³⁵Cl Abundance: ~75.78% (Mass contribution: 34.969 Da)

-

³⁷Cl Abundance: ~24.22% (Mass contribution: 36.966 Da)

Implication for Mass Spec: In LC-MS analysis, expect a split peak signal:

-

m/z 196.04 (

, ³⁵Cl) -

m/z 198.04 (

, ³⁷Cl)

Synthetic Architecture & Mechanism

The synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline typically proceeds via a [3+2] dipolar cycloaddition of an azide anion to a nitrile precursor. This route is preferred over linear construction due to atom economy and yield efficiency.

3.1. Precursor Selection

-

Starting Material: 2-Amino-4-chlorobenzonitrile (CAS: 38487-86-4).[2]

-

Reagent: Sodium Azide (

) with a Lewis Acid catalyst (e.g., -

Solvent: Polar aprotic solvents (DMF or NMP) are required to solubilize the azide.

3.2. Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the transformation from the nitrile to the tetrazole product.

Figure 1: Synthetic pathway via Lewis-acid catalyzed [3+2] cycloaddition of azide to nitrile.

Physicochemical Dynamics: Tautomerism & Solubility

Understanding the tautomeric nature of the tetrazole ring is vital for formulation and chromatography. The tetrazole group exists in dynamic equilibrium between the 1H- and 2H- forms, influenced by solvent polarity and pH.

4.1. Tautomeric Equilibrium

-

1H-Tetrazole: Generally favored in solid state and polar protic solvents.

-

2H-Tetrazole: Often observed in non-polar solvents or gas phase.

-

Acidity (pKa): The tetrazole proton is acidic (pKa ~ 4.5–5.0), making the molecule anionic at physiological pH (7.4).

Figure 2: Tautomeric equilibrium and ionization of the tetrazole moiety.

Analytical Validation Protocols

To verify the identity and purity of 5-Chloro-2-(1H-tetrazol-5-yl)aniline, the following self-validating protocols are recommended.

5.1. High-Performance Liquid Chromatography (HPLC)

Due to the acidic nature of the tetrazole, pH control is critical to prevent peak tailing.

-

Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent mixed-mode column).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains tetrazole in protonated/neutral state for retention).

-

Mobile Phase B: Acetonitrile (MeCN).[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic absorption).

5.2. Safety & Handling (Critical)

-

Explosive Potential: While tetrazoles are more stable than azides, they are energetic materials. Avoid heating the dry solid above 200°C.

-

Metal Salts: Do not allow the compound to contact heavy metals (Pb, Hg, Ag) in basic conditions, as heavy metal tetrazolates are highly explosive.

References

-

SIELC Technologies. (2018).[3] Separation of 5-Chloro-2-(1H-tetrazol-5-yl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

-

PubChem. (2023). 5-chloro-2-(1H-tetrazol-5-yl)aniline Compound Summary (CID 16773064). Retrieved from [Link]

Sources

"5-Chloro-2-(1H-tetrazol-5-yl)aniline" chemical properties

The following technical guide provides an in-depth analysis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS 54013-18-2), a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and a bioisostere of 5-chloroanthranilic acid.

Executive Summary

5-Chloro-2-(1H-tetrazol-5-yl)aniline is a bifunctional aromatic building block characterized by the presence of a nucleophilic aniline amine and an acidic tetrazole ring. It serves as a bioisostere for 5-chloroanthranilic acid, offering improved metabolic stability and membrane permeability profiles in drug design. Its primary utility lies in the synthesis of biphenyl-tetrazole pharmacophores, most notably in the "sartan" class of antihypertensives, where the tetrazole moiety provides a lipophilic, non-hydrolyzable equivalent to a carboxylic acid.

| Chemical Name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline |

| CAS Number | 54013-18-2 |

| Molecular Formula | C₇H₆ClN₅ |

| Molecular Weight | 195.61 g/mol |

| IUPAC Name | 5-chloro-2-(2H-tetrazol-5-yl)aniline |

| Key Function | Bioisostere of 5-chloroanthranilic acid; Sartan intermediate |

Physicochemical Profile

Structural Analysis & Amphotericity

The molecule exhibits amphoteric behavior due to the coexistence of the basic primary amine (aniline, pKa ~3.5–4.0) and the acidic tetrazole proton (pKa ~4.5–5.0).

-

Solid State: Likely exists as a zwitterion or an intermolecular hydrogen-bonded network, contributing to a high melting point and low solubility in non-polar solvents.

-

Tetrazole Tautomerism: The tetrazole ring exists in equilibrium between the 1H- and 2H-tautomers. In solution, the 2H-form is often favored due to electronic stabilization, though this is solvent-dependent.

Solubility & Stability

-

Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions (forming the tetrazolate anion). Poor solubility in water and non-polar organics (Hexane, Toluene) unless derivatized.

-

Thermal Stability: Tetrazoles are generally stable up to ~200°C but can decompose explosively at higher temperatures. This specific derivative is considered stable under standard storage conditions but should be protected from strong oxidizers.

Synthetic Pathways & Manufacturing[1][2][3]

The industrial standard for synthesizing 5-Chloro-2-(1H-tetrazol-5-yl)aniline involves the [3+2] cycloaddition of an azide source to the corresponding nitrile precursor.

Precursor: 2-Amino-4-chlorobenzonitrile

-

CAS: 38487-86-4[1]

-

Role: The nitrile group (-CN) acts as the dipolarophile for the azide anion.

Protocol: Zinc-Catalyzed Cycloaddition

This method avoids the use of highly explosive hydrazoic acid and uses safer, stoichiometric Lewis acid catalysts.

Reagents:

-

2-Amino-4-chlorobenzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.2–1.5 eq)

-

Zinc Bromide (ZnBr₂) (0.5–1.0 eq) or Triethylamine Hydrochloride (Et₃N·HCl)

-

Solvent: Water/Isopropanol (1:1) or DMF (for higher temperature)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorobenzonitrile in the solvent system.

-

Addition: Add Sodium Azide and the catalyst (ZnBr₂). Note: ZnBr₂ activates the nitrile, lowering the activation energy for cycloaddition.

-

Reflux: Heat the mixture to vigorous reflux (approx. 100–110°C) for 12–24 hours. Monitor consumption of nitrile by TLC/HPLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 3N HCl to pH ~2–3. Caution: This releases hydrazoic acid (HN₃) if excess azide is present. Perform in a fume hood with a scrubber.

-

The product precipitates as a solid (free acid form).

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Figure 1: Synthetic pathway via Lewis acid-catalyzed [3+2] cycloaddition.

Reactivity & Functionalization

Tetrazole Functionalization

The tetrazole ring is a nucleophile. Alkylation (e.g., with trityl chloride for protection) typically occurs at the N1 or N2 position.

-

Reaction: Product + Trityl Chloride + TEA → N-Trityl protected intermediate.

-

Selectivity: N2-alkylation is often thermodynamically favored due to reduced steric hindrance with the ortho-aniline group.

Aniline Functionalization

The free amine allows for further derivatization, such as Sandmeyer reactions (diazotization) or acylation to form amides.

-

Cyclization: Reaction with aldehydes or carboxylic acids can lead to fused tricyclic systems, such as tetrazolo[1,5-c]quinazolines , which are potent biologically active scaffolds.

Figure 2: Divergent synthetic utility of the aniline and tetrazole functional groups.

Safety & Handling (E-E-A-T)

Azide Hazards

While the final tetrazole product is relatively stable, the synthesis involves Sodium Azide , which is acutely toxic and can form explosive metal azides (with Copper/Lead) or hydrazoic acid (with acid).

-

Protocol: Use plastic or glass spatulas (no metal). Quench all azide waste with Sodium Nitrite (NaNO₂) and Sulfuric Acid to decompose residual azide to Nitrogen gas.

Product Stability

-

Explosivity: Tetrazoles have high nitrogen content and can decompose violently upon rapid heating. Do not subject to temperatures >200°C without DSC (Differential Scanning Calorimetry) testing.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline.

Applications in Drug Discovery

Bioisosterism

The 5-tetrazolyl group is a classic bioisostere for the carboxylic acid (-COOH) group.

-

Advantages:

-

pKa Similarity: Tetrazole pKa (~4.8) is close to carboxylic acid (~4.5), maintaining electrostatic interactions with receptor binding pockets.

-

Lipophilicity: The delocalized negative charge of the tetrazolate anion is more lipophilic than a carboxylate, improving membrane permeability (oral bioavailability).

-

Metabolic Stability: Resistant to esterases and oxidases that rapidly degrade carboxylic acids/esters.

-

Sartan Intermediates

This molecule acts as a core scaffold for "Sartan" analogues (e.g., Losartan, Valsartan) where the biphenyl-tetrazole moiety is essential for AT1 receptor antagonism. The 5-chloro and 2-amino substitution pattern allows for the construction of novel heterocyclic cores attached to the biphenyl system.

References

-

Synthesis of 5-substituted 1H-tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link

-

Tetrazole Bioisosterism: Herr, R. J. (2002).[2] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry. Link

-

Safety of Azide Chemistry: Organic Process Research & Development. "Safe Handling of Azides in Organic Synthesis." Link

-

Precursor Properties: PubChem Compound Summary for CID 20925-27-3 (2-Amino-4-chlorobenzonitrile).Link

Sources

Technical Monograph: Structural & Synthetic Analysis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline

[1]

Executive Summary

5-Chloro-2-(1H-tetrazol-5-yl)aniline (C₇H₆ClN₅) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for anthranilic acid derivatives.[1] Its structural importance lies in the 2-(tetrazol-5-yl)aniline motif, which exhibits a unique ability to lock into a planar conformation via intramolecular hydrogen bonding.[1] This guide details the molecular architecture, validated synthesis protocols, and solid-state properties required for utilizing this compound in drug development, particularly for angiotensin II receptor antagonists and fused heterocyclic synthesis.

Molecular Architecture & Conformational Lock

Understanding the crystal structure of this molecule requires analyzing the competition between steric strain and hydrogen bonding.[1]

The "Pseudo-Ring" Phenomenon

Unlike a freely rotating biphenyl system, the ortho-amino group and the tetrazole ring interact strongly.

-

Intramolecular H-Bond: The aniline amine (–NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring (specifically N2 or N1) act as acceptors.

-

Planarity: This interaction forms a stable, 6-membered "pseudo-ring," forcing the tetrazole and phenyl rings to be coplanar. This planarity is critical for biological recognition (e.g., fitting into kinase pockets) and dictates the crystal packing efficiency (π-π stacking).

Tautomeric Equilibrium

The tetrazole ring exists in a dynamic equilibrium between 1H- and 2H-tautomers.[1] In the solid state, this equilibrium is often frozen by the crystal lattice energy.

-

Solution Phase: Rapid interconversion between 1H and 2H forms.

-

Solid Phase: The specific tautomer crystallized is determined by the solvent of crystallization and the ability to form intermolecular hydrogen bond networks.

Crystallographic Analysis

Note: While specific unit cell parameters vary by solvate and temperature, the following structural motifs are characteristic of this class of compounds.

Predicted Crystal Lattice Properties

Based on structural analogs (e.g., 2-(1H-tetrazol-5-yl)aniline), the compound typically crystallizes in centrosymmetric space groups such as P2₁/c (Monoclinic) or P-1 (Triclinic) .[1]

| Parameter | Characteristic Feature | Mechanistic Cause |

| Space Group | Monoclinic ( | Favors inversion symmetry for efficient packing of planar molecules.[1] |

| Z Value | 4 | Typical for molecules crystallizing without high symmetry axes.[1] |

| Dihedral Angle | < 5° (Planar) | Locked by intramolecular N-H...N hydrogen bond (2.6–2.8 Å). |

| Packing Motif | Layered / Herringbone | Driven by π-π stacking of the electron-deficient tetrazole and electron-rich aniline.[1] |

Hydrogen Bonding Network

The crystal lattice is stabilized by a dual-layer H-bond network:[1]

Experimental Protocols

Validated Synthesis Workflow

The synthesis utilizes a [3+2] cycloaddition between a nitrile and an azide source. This protocol is optimized for safety (avoiding hydrazoic acid accumulation) and yield.[1]

Reagents:

-

2-Amino-4-chlorobenzonitrile (1.0 eq)[1]

-

Sodium Azide (

, 1.5 eq)[2] -

Ammonium Chloride (

, 1.5 eq) -

Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-chlorobenzonitrile in DMF (5 mL/mmol).

-

Addition: Add

and -

Cycloaddition: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The nitrile spot will disappear, and a more polar tetrazole spot will appear.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

-

Acidification: Adjust pH to 3–4 using 1N HCl. The product will precipitate as a solid.[1]

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD:

-

Dissolve 50 mg of the crude solid in a minimum amount of hot Methanol or Ethanol .

-

Filter the hot solution through a 0.45 µm syringe filter to remove dust nuclei.

-

Place the vial in a larger jar containing Diethyl Ether (vapor diffusion method) or cover with parafilm poked with pinholes (slow evaporation).

-

Allow to stand undisturbed at room temperature for 3–5 days.

Visualizing the Pathway

The following diagrams illustrate the synthesis logic and the structural interactions.

Figure 1: Synthetic route via azide-nitrile cycloaddition.

Figure 2: The intramolecular "lock" mechanism stabilizing the planar crystal structure.

Analytical Characterization Data

To validate the structure without a full crystal structure report, compare experimental data against these standard values:

-

FT-IR (KBr):

-

¹H NMR (DMSO-d₆):

References

-

Synthesis of Tetrazoles: Roh, J., et al. "Synthesis and functionalization of 5-substituted tetrazoles."[1] European Journal of Organic Chemistry, 2012.

-

Intramolecular H-Bonding: Alex, A., et al. "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1][4] Med.[1][2][4] Chem. Commun., 2011.[1]

-

Crystal Engineering: Allen, F. H.[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B, 2002.[1]

-

Azide Cycloaddition Protocols: Himo, F., et al. "Mechanisms of Azide-Nitrile Cycloadditions."[1] Journal of the American Chemical Society, 2005.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Tautomerism of 5-Chloro-2-(1H-tetrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(1H-tetrazol-5-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry, often utilized as a bioisosteric replacement for carboxylic acids in drug design.[1] Its pharmacological and physicochemical properties are intrinsically linked to the subtle yet critical phenomenon of tautomerism within the tetrazole ring. This guide provides a comprehensive technical exploration of the prototropic tautomerism specific to 5-Chloro-2-(1H-tetrazol-5-yl)aniline. We will delve into the structural nuances of the potential tautomers, present state-of-the-art experimental and computational methodologies for their characterization, and discuss the implications of this tautomeric equilibrium on molecular properties and drug development strategies.

Introduction: The Significance of Tautomerism in Phenyltetrazoles

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] A key feature of 5-substituted 1H-tetrazoles is their ability to exist as two principal prototropic tautomers: the 1H- and 2H-forms.[1][2] This annular tautomerism arises from the migration of a proton between the nitrogen atoms of the tetrazole ring.

The position of this proton has a profound impact on the molecule's electronic distribution, hydrogen bonding capabilities, lipophilicity, and pKa.[1] Consequently, understanding and controlling the tautomeric preference of a molecule like 5-Chloro-2-(1H-tetrazol-5-yl)aniline is paramount for optimizing its biological activity, metabolic stability, and formulation characteristics. In solution, the 1H-tautomer is often the predominant form, though the 2H-tautomer can be more stable in the gas phase. The equilibrium between these forms can be influenced by the nature of the substituent at the C5 position, the solvent, temperature, and pH.

For 5-Chloro-2-(1H-tetrazol-5-yl)aniline, the key tautomeric equilibrium to consider is between the 1H- and 2H-tetrazole forms, as depicted below.

Caption: Prototropic tautomerism in 5-Chloro-2-(1H-tetrazol-5-yl)aniline.

Synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline

The synthesis of 5-substituted 1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of an azide source with a nitrile.[1] For the specific synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline, a plausible route starts from 2-amino-4-chlorobenzonitrile.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol outlines a general, effective method for the synthesis of 5-substituted 1H-tetrazoles from the corresponding nitrile.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-chlorobenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (NaN₃, ~1.5 equivalents) and a proton source, such as triethylamine hydrochloride or ammonium chloride (~1.5 equivalents). The use of zinc salts as catalysts can also facilitate the reaction.[3]

-

Reaction Conditions: Heat the mixture to reflux (typically 100-130 °C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify with a dilute acid (e.g., 4N HCl) and add ice water to precipitate the product.[4]

-

Purification: Collect the solid product by filtration, wash with cold water, and dry.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of the target compound.

Investigating Tautomerism: A Multi-faceted Approach

A definitive characterization of the tautomeric equilibrium requires a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique to probe the tautomeric state in solution. ¹H, ¹³C, and ¹⁵N NMR spectroscopy can all provide critical insights.

-

¹H NMR: The chemical shift of the N-H proton is a key indicator. However, this signal can be broad and its position is highly dependent on solvent and concentration. More reliably, the chemical shifts of the aromatic protons on the aniline ring will differ between the 1H and 2H tautomers due to the different electronic environments.

-

¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly sensitive to the tautomeric form. The electron density at this carbon is significantly different in the 1H and 2H isomers, leading to distinct chemical shifts.

-

¹⁵N NMR: This is arguably the most direct method for studying tetrazole tautomerism. The chemical shifts of the four nitrogen atoms are uniquely sensitive to the position of the proton, providing an unambiguous signature for each tautomer.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of 5-Chloro-2-(1H-tetrazol-5-yl)aniline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its N-H exchange is slower than in protic solvents.

-

Data Acquisition: Acquire ¹H, ¹³C, and if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] For ¹³C and ¹⁵N, use techniques like DEPT or acquire spectra with proton decoupling to enhance signal-to-noise.

-

Spectral Interpretation: Compare the observed chemical shifts with data from computational models (see section 3.3) and with literature values for structurally related phenyltetrazoles. The presence of two sets of signals corresponding to the aniline and tetrazole moieties would indicate a slow equilibrium between the two tautomers on the NMR timescale. More commonly, a single set of averaged signals is observed, and the position of these signals can be used to estimate the relative populations of the tautomers.

| Nucleus | Expected Chemical Shift Difference (1H vs. 2H) | Rationale |

| Tetrazole C5 | Significant | The electronic environment of the carbon atom is directly impacted by the position of the adjacent protonated nitrogen. |

| Aniline C2 | Moderate | The proximity to the tetrazole ring means this carbon's chemical shift will be influenced by the tautomeric form. |

| Aniline Protons | Minor to Moderate | Changes in the electronic nature of the tetrazole ring will have a through-space effect on the shielding of nearby protons. |

| Tetrazole N-H | Significant | The proton is in a different chemical environment in each tautomer. |

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. This method allows for the precise localization of the proton on one of the nitrogen atoms in the crystal lattice. While this does not directly report on the equilibrium in solution, it provides a crucial reference point and can reveal the preferred tautomer in a highly ordered environment, often governed by intermolecular interactions like hydrogen bonding.

Workflow for X-Ray Crystallography:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry

Density Functional Theory (DFT) and other high-level ab initio methods are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[5][6]

Methodology for Computational Analysis:

-

Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 5-Chloro-2-(1H-tetrazol-5-yl)aniline. Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. It is crucial to include corrections for zero-point vibrational energy. The tautomer with the lower calculated energy is predicted to be the more stable form.[7]

-

Solvation Effects: To model the solution phase, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations. This is critical as the solvent can significantly influence the tautomeric equilibrium.

-

NMR Prediction: Calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for each optimized tautomer. These predicted spectra can then be compared with the experimental data to assign the observed signals and determine the predominant tautomer in solution.

-

Aromaticity Indices: Calculations of Nucleus-Independent Chemical Shift (NICS) can provide insights into the aromaticity of each tautomeric ring, which can correlate with stability.[5]

| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |

| Relative Energy (gas phase) | Varies | Often more stable |

| Relative Energy (polar solvent) | Often more stable | Varies |

| Dipole Moment | Higher | Lower |

| ¹³C NMR Shift (C5) | Distinct Value | Distinct Value |

Implications for Drug Development

The tautomeric state of 5-Chloro-2-(1H-tetrazol-5-yl)aniline directly influences its properties as a pharmacophore:

-

Receptor Binding: The two tautomers have different hydrogen bond donor/acceptor patterns and electrostatic potentials. This can lead to significant differences in their binding affinity and selectivity for a biological target.

-

ADME Properties: Lipophilicity (LogP) and pKa are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These properties are tautomer-dependent. The generally higher acidity of the 1H-tautomer can be a critical factor.[1]

-

Intellectual Property: The distinct tautomers can potentially be claimed separately in patents, making a thorough understanding of the system essential for securing intellectual property.

Conclusion

The tautomerism of 5-Chloro-2-(1H-tetrazol-5-yl)aniline is a critical aspect of its molecular character that cannot be overlooked in a research or drug development context. A comprehensive investigation, integrating high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and robust computational modeling, is essential for a complete understanding. The insights gained from such studies will enable the rational design of more effective and safer therapeutic agents by providing a clear picture of the active form of the molecule and the factors that govern its presence.

References

-

SIELC Technologies. 5-Chloro-2-(1H-tetrazol-5-yl)aniline. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link].

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Pubmed. The Synthesis of [1- 14 C]2-(1H-tetrazol-5-yl)acetic Acid. Available from: [Link].

-

Modha, S. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Molecules, 24(23), 4296. Available from: [Link].

-

Rostamizadeh, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available from: [Link].

-

PubChem. 5-Chloro-2-methylaniline. Available from: [Link].

-

ResearchGate. 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. Available from: [Link].

-

Lalhruaitluanga, J., & Pachuau, Z. (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. International Journal of Science and Research (IJSR), 4(3), 1164-1167. Available from: [Link].

-

PubMed. Tetrazole acetic acid: tautomers, conformers, and isomerization. Available from: [Link].

-

Wong, M. W., Leung-Toung, R., & Wentrup, C. (1998). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society, 120(38), 9769-9775. Available from: [Link].

-

MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available from: [Link].

- Chimmiri, Madhu, et al. "SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H-TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]." Chalcogenide Letters 7.5 (2010): 331-339.

-

ResearchGate. ChemInform Abstract: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5-Chlorotetrazoles. Available from: [Link].

-

ResearchGate. Theoretical studies on tautomerism of tetrazole 5-thion. Available from: [Link].

-

SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link].

-

ACS Publications. X-Ray Diffraction Patterns for Some Tetrazole Derivatives. Available from: [Link].

-

ResearchGate. Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Available from: [Link].

-

ACS Omega. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Available from: [Link].

-

ResearchGate. 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Available from: [Link].

-

ResearchGate. Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. Available from: [Link].

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. scielo.org.za [scielo.org.za]

- 5. ijsr.net [ijsr.net]

- 6. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Strategic Utilization of 5-Chloro-2-(1H-tetrazol-5-yl)aniline in Kinase Inhibitor Design

Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, 5-Chloro-2-(1H-tetrazol-5-yl)aniline represents a high-value pharmacophore scaffold. It combines an electron-deficient aniline (a privileged motif for hinge binding) with an ortho-positioned tetrazole ring.

Why this molecule matters:

-

Bioisosterism: The tetrazole moiety serves as a metabolically stable bioisostere of a carboxylic acid (pKa ~4.5–5.0), offering similar hydrogen-bonding capabilities to the kinase DFG-motif (Asp-Phe-Gly) without the permeability penalties often associated with carboxylates.

-

Intramolecular Dynamics: The ortho-positioning facilitates a strong intramolecular hydrogen bond between the aniline proton and the tetrazole nitrogen, locking the conformation. This pre-organization can reduce the entropic penalty of binding to the ATP pocket.

-

Divergent Reactivity: This intermediate is a "switchable" building block. It can function as a nucleophile in urea synthesis (Type II inhibitors) or undergo cyclization to form tricyclic tetrazolo[1,5-c]quinazolines (scaffold hopping).

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline |

| Precursor CAS | 28163-00-0 (2-Amino-5-chlorobenzonitrile) |

| Molecular Weight | 195.61 g/mol |

| pKa (Tetrazole) | ~4.8 (Acidic N-H) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in DCM/Hexanes |

| Stability | Stable at RT; Warning:[1] Tetrazoles can be shock-sensitive in dry, pure forms; handle in solution or as salts where possible. |

Synthetic Protocols

Module A: Synthesis of the Core Intermediate

Rationale: The conversion of the nitrile to the tetrazole is the critical step. Traditional methods using hydrazoic acid are hazardous. We utilize the Sharpless-Demko protocol using Zinc Bromide catalysis, which is safer and suppresses the formation of explosive byproducts.

Reagents:

-

2-Amino-5-chlorobenzonitrile (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Zinc Bromide (

) (1.0 eq) -

Solvent: Water/Isopropanol (2:1) or DMF

Step-by-Step Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzonitrile (10 mmol) in 40 mL of water/isopropanol (2:1).

-

Catalyst Addition: Add

(10 mmol) and -

Reaction: Heat the mixture to reflux (approx. 85°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The nitrile peak (~2220 cm⁻¹ in IR) should disappear.

-

Workup (Critical):

-

Cool to room temperature.

-

Add 3N HCl until pH ~1–2. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole.

-

Caution: Ensure good ventilation to avoid inhaling any trace hydrazoic acid, though minimal.

-

-

Isolation: The product often precipitates as a white/off-white solid. Filter, wash with cold water (3x) and diethyl ether (2x) to remove unreacted organic impurities.

-

Yield: Typical yields are 85–95%.

Module B: Urea Synthesis (Type II Kinase Inhibitors)

Context: Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a diaryl urea motif to bind into the hydrophobic back pocket and interact with the catalytic glutamate.

Challenge: The tetrazole N-H is acidic and nucleophilic. To selectively react the aniline amine (

Protocol:

-

Dissolution: Dissolve 5-Chloro-2-(1H-tetrazol-5-yl)aniline (1.0 eq) in anhydrous THF or DMF.

-

Reagent: Add the desired Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.05 eq) dropwise at 0°C.

-

Conditions: Stir at room temperature for 4–12 hours. Do not add base (like TEA or DIPEA) initially, as deprotonating the tetrazole will make it competitive for the isocyanate, leading to byproducts.

-

Validation:

-

LCMS: Look for [M+H]+ corresponding to the Urea.

-

NMR: The Urea -NH- protons typically appear at 8.5–9.5 ppm. The Tetrazole -NH- is often very broad and further downfield (>13 ppm) or invisible due to exchange.

-

Module C: Scaffold Hopping (Cyclization to Tetrazoloquinazolines)

Context: To create rigid, fused tricyclic cores, the ortho-aniline and tetrazole can be cyclized. This is useful for targeting kinases where a flat, intercalating structure is required.

Protocol (One-Pot Condensation):

-

Reagents: 5-Chloro-2-(1H-tetrazol-5-yl)aniline (1 eq), Triethyl Orthoformate (excess, solvent/reagent).

-

Reaction: Reflux at 100–120°C for 6 hours.

-

Mechanism: The aniline reacts with the orthoformate to form an imidate intermediate, which undergoes intramolecular nucleophilic attack by the tetrazole nitrogen (Dimroth rearrangement type logic).

-

Product: 9-chloro-tetrazolo[1,5-c]quinazoline.

Visualizing the Workflows

The following diagrams illustrate the divergent synthetic pathways available from this core intermediate.

Caption: Divergent synthesis pathways: Converting the core scaffold into linear urea inhibitors or fused tricyclic systems.

Caption: Pharmacophore logic: The intramolecular bond locks the conformation, aiding hinge or DFG binding.

Expert Insights & Troubleshooting

Regioselectivity in Alkylation

If your design requires alkylating the tetrazole ring (e.g., to attach a solubilizing tail), be aware that N2-alkylation is generally favored over N1-alkylation for 5-substituted tetrazoles.

-

Protocol: Use

in DMF with an alkyl halide. -

Result: You will likely get a mixture of N2 (major) and N1 (minor) isomers. These are separable by column chromatography (N2 isomers are typically less polar).

Handling the "Tetrazole Proton"

In NMR (

-

Observation: It often appears as a very broad hump between 13–15 ppm.

-

Verification: Add

. If the broad hump disappears (exchange), it confirms the acidic proton. If you do not see it, rely on the 13C NMR shift of the tetrazole carbon (typically ~150–155 ppm).

Safety Note on Azides

While the zinc-catalyzed route is safer, always treat the reaction mother liquor with bleach (sodium hypochlorite) before disposal to quench any residual azide ions, preventing the formation of explosive metal azides in plumbing.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Rohand, T., et al. (2009). Palladium-catalyzed synthesis of 2-aminobenzonitriles. Organic Letters. (Context for precursor synthesis).

-

Luk, K. C., et al. (2012). Kinase inhibitors: The role of the urea motif. Journal of Medicinal Chemistry. (General reference for Urea-Kinase binding modes).

-

Myznikov, L. V., et al. (2007). Synthesis of tetrazolo[1,5-c]quinazolines. Chemistry of Heterocyclic Compounds.

Sources

Application Notes: 5-Chloro-2-(1H-tetrazol-5-yl)aniline as a Carboxylic Acid Bioisostere in Drug Discovery

Introduction: The Strategic Role of Bioisosterism in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and spatial characteristics, stands as a cornerstone of this optimization process.[1] One of the most successful and widely adopted bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[2] This substitution can profoundly enhance a drug candidate's therapeutic potential by improving metabolic stability, modulating lipophilicity, and maintaining or even enhancing biological activity.[3][4]

The rationale for this interchange lies in the striking similarities between the two moieties. 5-substituted-1H-tetrazoles exhibit pKa values (typically 4.5-5.0) that closely mirror those of carboxylic acids, ensuring a similar ionization state at physiological pH.[1] This shared acidity allows the tetrazole to mimic the crucial ionic interactions often required for receptor binding.[5] However, the tetrazole ring offers distinct advantages. Its delocalized anionic charge and greater lipophilicity can lead to improved membrane permeability and oral absorption.[1][3] Furthermore, tetrazoles are generally more resistant to phase II metabolic pathways, such as glucuronidation, which can rapidly clear carboxylic acid-containing drugs from circulation and sometimes lead to the formation of reactive metabolites.[2]

This application note provides a detailed technical guide on the synthesis, characterization, and application of 5-Chloro-2-(1H-tetrazol-5-yl)aniline , a quintessential example of a carboxylic acid bioisostere. We will present a comparative analysis of its physicochemical properties against its carboxylic acid analog, 2-amino-4-chlorobenzoic acid , and provide detailed protocols for its synthesis and for a representative in vitro assay to validate its bioisosteric potential.

Comparative Physicochemical Properties: A Data-Driven Rationale

The decision to employ a bioisosteric replacement is fundamentally driven by data. The following table summarizes a comparison of key physicochemical properties between 5-Chloro-2-(1H-tetrazol-5-yl)aniline and its corresponding carboxylic acid, 2-amino-4-chlorobenzoic acid. This data underscores the nuanced yet significant impact of this structural modification.

| Property | 2-amino-4-chlorobenzoic acid (Carboxylic Acid Analog) | 5-Chloro-2-(1H-tetrazol-5-yl)aniline (Tetrazole Bioisostere) | Rationale for Bioisosteric Advantage |

| Molecular Weight | 171.58 g/mol [6] | 195.61 g/mol | Minimal increase, generally well-tolerated in lead optimization. |

| pKa | ~4.71 (Predicted)[7] | ~4.5 - 5.0 (Typical range for 5-aryl tetrazoles)[1] | Similar acidity ensures analogous ionic interactions with biological targets. |

| LogP (Octanol/Water) | 1.62 (Experimental)[8] | ~2.0 - 2.5 (Estimated based on similar structures) | Increased lipophilicity can enhance membrane permeability and oral bioavailability.[1][3] |

| Metabolic Stability | Susceptible to O-glucuronidation[2] | Resistant to many common metabolic pathways; may undergo N-glucuronidation, but adducts are generally stable.[1][2] | Leads to a longer in vivo half-life and potentially reduced dosing frequency.[2] |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | The tetrazole ring provides multiple H-bond acceptors.[1] | Offers versatile hydrogen bonding potential for receptor interactions. |

| Solubility | Slightly soluble in water.[7] | Generally, tetrazoles can exhibit improved solubility profiles depending on the overall molecular structure. | To be determined experimentally. |

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline

This protocol details the synthesis of the target tetrazole from its commercially available nitrile precursor, 2-amino-4-chlorobenzonitrile, via a robust and widely utilized [3+2] cycloaddition reaction.

Reaction Scheme:

Caption: Synthesis of the target tetrazole via cycloaddition.

Materials:

-

2-amino-4-chlorobenzonitrile (10 mmol, 1.53 g)

-

Sodium azide (NaN₃) (12 mmol, 0.78 g)

-

Zinc bromide (ZnBr₂) (12 mmol, 2.70 g)

-

Deionized water (20 mL)

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chlorobenzonitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).

-

Causality Note: Zinc bromide acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide, thereby accelerating the cycloaddition reaction.

-

-

Solvent Addition and Reflux: Add 20 mL of deionized water to the flask. Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Expert Insight: Using water as a solvent is a green chemistry approach that is both safe and effective for this transformation.

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the reaction mixture to a pH of approximately 2 by adding 3M HCl dropwise with continuous stirring.

-

Safety Critical Step: This step must be performed in a well-ventilated fume hood as acidification of residual azide can generate toxic and explosive hydrazoic acid (HN₃). The acidic pH protonates the tetrazole, causing it to precipitate.

-

-

Product Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold deionized water (2 x 15 mL). For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Comparative In Vitro Assay - A General Enzyme Inhibition Protocol

To empirically validate the bioisosteric relationship, a comparative in vitro assay is essential. This protocol provides a general framework for an enzyme inhibition assay, which can be adapted to a specific target of interest. The objective is to determine and compare the IC₅₀ values of 5-Chloro-2-(1H-tetrazol-5-yl)aniline and 2-amino-4-chlorobenzoic acid.

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

5-Chloro-2-(1H-tetrazol-5-yl)aniline

-

2-amino-4-chlorobenzoic acid

-

Positive control inhibitor (known inhibitor of the target enzyme)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare 10 mM stock solutions of the tetrazole, the carboxylic acid, and the positive control inhibitor in 100% DMSO.

-

Serial Dilutions: Perform a serial dilution series for each compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Setup: In a 96-well plate, add the appropriate volume of assay buffer to each well.

-

Enzyme Addition: Add the enzyme solution to each well at a final concentration optimized for linear reaction kinetics.

-

Inhibitor Addition: Add the serially diluted compounds to the wells. Include "vehicle control" wells (with DMSO only) and "positive control" wells.

-

Self-Validation: The vehicle control represents 100% enzyme activity, while the positive control validates the assay's ability to detect inhibition.

-

-

Pre-incubation: Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Immediately place the microplate in the plate reader and monitor the reaction progress by measuring the change in signal (e.g., absorbance or fluorescence) over time.

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Discussion and Expected Outcomes

The substitution of the carboxylic acid in 2-amino-4-chlorobenzoic acid with a tetrazole ring to form 5-Chloro-2-(1H-tetrazol-5-yl)aniline is anticipated to yield a compound with a significantly altered, and likely improved, drug-like profile. The expected increase in lipophilicity may lead to better cell permeability, a critical factor for oral bioavailability. Perhaps more importantly, the enhanced metabolic stability of the tetrazole ring is a key advantage, potentially leading to a longer duration of action in vivo.[2]

In the context of the in vitro enzyme inhibition assay, the expectation is that 5-Chloro-2-(1H-tetrazol-5-yl)aniline will exhibit a comparable, if not slightly different, IC₅₀ value to its carboxylic acid counterpart. The subtle differences in size, geometry, and charge distribution between the carboxylate and tetrazolate anions can influence binding affinity.[1] A significant change in potency would indicate that the specific interactions of the carboxylate group are not perfectly replicated by the tetrazole, providing valuable structure-activity relationship (SAR) data. However, in many successful instances of this bioisosteric swap, the biological activity is well-maintained, allowing the advantageous pharmacokinetic properties of the tetrazole to be realized.

Caption: Bioisosteric mimicry in a hypothetical receptor pocket.

Conclusion

5-Chloro-2-(1H-tetrazol-5-yl)aniline serves as an exemplary model for the application of tetrazoles as carboxylic acid bioisosteres. This strategic modification offers a scientifically grounded approach to overcoming common challenges in drug development, particularly those related to metabolism and bioavailability. The protocols provided herein offer a practical guide for the synthesis and comparative evaluation of such analogs. By understanding and applying these principles, researchers can more effectively navigate the complex process of lead optimization and accelerate the development of novel therapeutics.

References

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

5-Chloro-2-(1H-tetrazol-5-yl)aniline. (2018, May 16). SIELC Technologies. Retrieved February 7, 2026, from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Hilaris Publisher. Retrieved February 7, 2026, from [Link]

-

Synthesis and Functionalization of 5-Substituted Tetrazoles. (2012, November 1). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

Chemical Properties of 2-Amino-4-chlorobenzoic acid (CAS 89-77-0). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019, July 1). Thieme Connect. Retrieved February 7, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013, May 7). Wiley Online Library. Retrieved February 7, 2026, from [Link]

-

5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11). ACS Publications. Retrieved February 7, 2026, from [Link]

-

One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

- CN105481786A - Synthetic method for 5-phenyltetrazole. (n.d.). Google Patents.

-

A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

(PDF) Medicinal chemistry of tetrazoles. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

Comparison of physiochemical properties of carboxylic acid 7, tetrazole... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

Bioisosteres in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

(PDF) 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

2-Amino-4-chlorobenzoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

2-Amino-4-chlorobenzoic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

2-Amino-4-chlorobenzoic acid CAS#: 89-77-0. (2025, August 23). Chemsrc. Retrieved February 7, 2026, from [Link]

-

4-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved February 7, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information (NCBI). Retrieved February 7, 2026, from [Link]

-

In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Ligand binding assay. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved February 7, 2026, from [Link]

-

About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]

- 5. 2-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 66646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 89-77-0 CAS MSDS (2-Amino-4-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Amino-4-chlorobenzoic acid (CAS 89-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes and Protocols for the Evaluation of 5-Chloro-2-(1H-tetrazol-5-yl)aniline in Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 5-Chloro-2-(1H-tetrazol-5-yl)aniline as a potential candidate for anticancer drug development. This document outlines the scientific rationale for its investigation, a proposed synthetic route, and detailed protocols for its evaluation in vitro.

I. Introduction and Scientific Rationale

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, have emerged as a rich source of pharmacologically active molecules. Among these, the tetrazole moiety has garnered significant attention due to its unique physicochemical properties. Tetrazoles are considered bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability. Numerous tetrazole derivatives have demonstrated a wide range of biological activities, including anticancer properties.

The subject of these application notes, 5-Chloro-2-(1H-tetrazol-5-yl)aniline, combines the tetrazole ring with a substituted aniline scaffold. The presence of a halogen, specifically chlorine, on the aniline ring is of particular interest, as studies on related substituted 2-(1H-tetrazol-5-yl)anilines have indicated that halogen substitution can enhance biological activity. This structural motif suggests the potential for interaction with various biological targets implicated in cancer progression.

While direct anticancer activity of 5-Chloro-2-(1H-tetrazol-5-yl)aniline has not been extensively reported in publicly available literature, its structural alerts and the known activities of related compounds provide a strong rationale for its investigation. This guide, therefore, presents a systematic approach to explore its potential as an anticancer agent.

II. Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-(1H-tetrazol-5-yl)aniline is presented in the table below. These properties are crucial for understanding its potential for formulation and its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₅ | SIELC Technologies |

| Molecular Weight | 195.61 g/mol | SIELC Technologies |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in DMSO, DMF, and methanol | --- |

III. Proposed Synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline

A plausible synthetic route for 5-Chloro-2-(1H-tetrazol-5-yl)aniline is proposed, starting from the readily available 5-chloro-2-nitroaniline. This multi-step synthesis involves the reduction of the nitro group, diazotization, cyanation, and finally, the formation of the tetrazole ring.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for 5-Chloro-2-(1H-tetrazol-5-yl)aniline.

Detailed Synthetic Protocol:

Step 1: Reduction of 5-Chloro-2-nitroaniline to 4-chloro-1,2-diaminobenzene.

-

To a stirred solution of 5-chloro-2-nitroaniline (1 eq.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a crushed ice-water mixture.

-

Basify the solution with a saturated sodium bicarbonate solution to precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-1,2-diaminobenzene.

Step 2: Synthesis of 4-Chloro-2-aminobenzonitrile (Sandmeyer Reaction).

-

Dissolve 4-chloro-1,2-diaminobenzene (1 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) (1.2 eq.) and sodium cyanide (NaCN) (1.2 eq.) in water.

-

Slowly add the diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the mixture to 50-60°C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 4-chloro-2-aminobenzonitrile.

Step 3: Synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline.

-

To a solution of 4-chloro-2-aminobenzonitrile (1 eq.) in dimethylformamide (DMF), add sodium azide (NaN₃) (1.5 eq.) and ammonium chloride (NH₄Cl) (1.5 eq.).

-

Heat the reaction mixture to 120-130°C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into acidic water (e.g., 1M HCl).

-

Collect the precipitated product by filtration.

-

Wash the solid with water and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Chloro-2-(1H-tetrazol-5-yl)aniline.

IV. Hypothesized Mechanisms of Anticancer Activity

Based on the structural features of 5-Chloro-2-(1H-tetrazol-5-yl)aniline and the known activities of related compounds, several potential mechanisms of anticancer action can be hypothesized. These hypotheses form the basis for the subsequent experimental protocols.

Potential Signaling Pathways and Cellular Processes:

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(1H-tetrazol-5-yl)aniline

Executive Summary & Chemical Context[1][2][3]

Compound: 5-Chloro-2-(1H-tetrazol-5-yl)aniline CAS: 1609395-48-3 (hydrate form ref) Role: Key intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) and high-energy materials.[1][2][3]

The Purification Challenge:

This molecule presents a unique purification challenge due to its amphoteric nature .[1][4][2][3] It contains a basic primary amine (

Critical Safety Notice (Azide Hazard):

If this material was synthesized via the [3+2] cycloaddition of 2-amino-4-chlorobenzonitrile and sodium azide, residual azide (

-

Mandatory Step: Verify absence of azide (using Ferric Chloride test) before any acidification steps.[1][4][2][3]

Standard Operating Procedure (SOP)

The following protocol is the "Gold Standard" method optimized for removing unreacted nitrile starting material and colored oxidation byproducts.

Phase 1: Solvent Selection

-

Rationale: The compound is moderately soluble in hot alcohols but significantly less soluble in water.[1][4][2][3] The zwitterionic character disrupts crystal packing in non-polar solvents (like Toluene), making them poor choices for dissolution.[1][4][2][3]

Phase 2: Recrystallization Protocol

| Step | Action | Technical Note |

| 1. Dissolution | Suspend crude solid in Ethanol (10 mL/g) . Heat to reflux ( | If solid does not dissolve, add Water dropwise (up to 10% v/v) until clear.[1][4][2][3] |

| 2. Adsorption | Add Activated Carbon (5 wt%) . Stir at reflux for 15 mins. | Removes colored oxidation impurities (azo-dimers) common in aniline synthesis.[1][2][3] |

| 3. Filtration | Filter hot through a pre-warmed Celite pad.[1][2][3] | Speed is critical. Cooling during filtration will cause premature crystallization on the filter.[1][2][3] |

| 4. Nucleation | Allow filtrate to cool slowly to RT ( | Do not use an ice bath immediately.[1][2][3] Rapid cooling traps impurities (occlusion).[1][4][2][3] |

| 5. Finishing | Once thick slurry forms, cool to | Maximizes yield by leveraging the steep solubility curve at low temperatures.[1][2][3] |

| 6. Isolation | Filter. Wash cake with cold Ethanol/Water (1:1) . | Displacement wash removes mother liquor containing unreacted nitrile. |

| 7.[1][2][3] Drying | Dry under vacuum at | Compound may form a hydrate; rigorous drying is needed if anhydrous form is required.[1][2][3] |

Troubleshooting Dashboard

Use this diagnostic guide if the SOP fails to meet specifications.

Symptom: Low Yield (<60%)[1][2][4][5]

-

Root Cause 1: pH Mismatch.[1][4][2][3] The compound is likely trapped as a soluble salt (anilinium or tetrazolate).[1][4][2][3]

Symptom: Product is Colored (Pink/Brown)[2][4][5]

-

Root Cause: Oxidation of the amino group to form azo-linkages or quinone-imines.[1]

-

Fix:

Symptom: Purity Failure (Unreacted Nitrile > 0.5%)[1][2][4][5]

-

Root Cause: The starting material (2-amino-4-chlorobenzonitrile) is co-crystallizing.[1][2][3]

-

Fix: Switch solvent system to Toluene/Acetonitrile (9:1) .

Visualized Workflows

Figure 1: Purification Decision Matrix

This logic tree guides you through the purification strategy based on your crude material's impurity profile.[1][4][2][3]

Caption: Decision matrix for selecting the optimal purification route based on impurity type (Starting Material vs. Oxidative Impurities).

Advanced FAQs

Q: Can I use Acetone as a solvent? A: Acetone is generally not recommended .[1][4][2][3] While it dissolves the compound well, it can react with the primary amine to form an imine (Schiff base) impurity, especially under reflux or acidic conditions.[1][4][2][3] Stick to protic solvents like Ethanol or Methanol.[1][4][2][3]

Q: The product is oiling out instead of crystallizing. Why? A: This "oiling out" occurs when the solution temperature is above the melting point of the solvated product, or if the water content is too high initially.[1][4][2][3]

-

Solution: Re-heat to dissolve the oil.[1][4][2][3] Add a seed crystal.[1][4][2][3] Cool very slowly with vigorous stirring. If it persists, add a small amount of Ethanol to solubilize the oil phase and try again.

Q: How do I remove inorganic salts (Sodium Azide/Sodium Chloride)? A: The standard Ethanol recrystallization usually leaves inorganic salts behind (they are insoluble in hot ethanol).[1][4][2][3]

-

Verification: Dissolve a small sample of your purified product in water and add Silver Nitrate (

).[1][4][2][3] A white precipitate indicates residual chloride or azide.[1][4][2][3] If positive, perform a water slurry wash at room temperature (the organic product is poorly water-soluble at neutral pH, while salts will dissolve).[1][4][2][3]

Q: Is the product a hydrate?

A: Yes, tetrazole anilines often trap water in the lattice (e.g., hemihydrate or monohydrate) due to strong hydrogen bonding capabilities [1].[1][4][2][3] If your yield is >100% or the melting point is broad, you likely have the hydrate.[1][4][2][3] Dry at

References

-

Tetrazole Solubility & Hydrates: Hit2Lead Catalog Entry for 2-(1H-tetrazol-5-yl)aniline hydrate.[1][3] (2024).[1][4][2][3] Retrieved from [1][4][2][3]

-

General Recrystallization Techniques: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[1][4][2][3] Retrieved from [1][4][2][3]

-

Synthesis Context (Losartan Intermediates): Larsen, R. D., et al. (1994).[1][4][2][3] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[1][4][2][3] J. Org.[1][4][2][3] Chem., 59(21), 6391–6394.[1][4][2][3] (Context for tetrazole-aniline chemistry).

-

Azide Safety: Organic Chemistry Data: pKa Values and Safety. (2022).[1][4][2][3] Retrieved from [1][4][2][3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - 5-chloro-2-(1h-1,2,3,4-tetrazol-1-yl)aniline (C7H6ClN5) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 5-chloro-2-(1h-1,2,3,4-tetrazol-1-yl)aniline (C7H6ClN5) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Removal of azide impurities from "5-Chloro-2-(1H-tetrazol-5-yl)aniline" synthesis

Ticket ID: AZ-TET-5CL Subject: Removal of Azide Impurities from 5-Chloro-2-(1H-tetrazol-5-yl)aniline Status: Open / Technical Advisory Safety Level: CRITICAL (Explosive & Genotoxic Hazards)[1]

Executive Summary

You are encountering a dual-hazard scenario common in the synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline . The [3+2] cycloaddition of sodium azide (

The Core Conflict:

-

Safety: Residual

acidifies to form Hydrazoic Acid ( -

Quality: Azide is a potent mutagen (ICH M7).

-

Chemistry: The standard industrial method for destroying azide (Nitrite quenching) is incompatible with your product because your molecule contains a primary aniline amine (

).[1] Using nitrite will diazotize your product, destroying yield and creating genotoxic nitrosamine impurities.[1]

This guide provides a non-nitrite purification workflow to isolate the product, followed by a separate protocol to safely treat the waste stream.

Module 1: The Chemistry of Contamination

Understanding why the impurity persists is the first step to removal.[1]

| Component | Chemical State at pH > 10 (Basic) | Chemical State at pH < 4 (Acidic) | Solubility Behavior |

| Product (Tetrazole) | Deprotonated Anion ( | Protonated Neutral ( | Soluble in Base; Insoluble in Acid |

| Impurity (Azide) | Ionic Azide ( | Hydrazoic Acid ( | Soluble in Base; Soluble in Acid |

| Impurity (Aniline) | Neutral | Protonated Cation ( | Soluble in Organics; Soluble in Acid |

The Trap: If you acidify too quickly during workup, the tetrazole precipitates rapidly, trapping ionic azide within the crystal lattice (occlusion). Once trapped, surface washing is ineffective.[1]

Module 2: Troubleshooting Protocols

Protocol A: The "pH-Swing" Purification (Primary Removal)

Use this protocol to separate the product from 99% of azide impurities without using quenching agents that damage the aniline.

Prerequisites:

-

Ventilation: Fume hood with >100 fpm face velocity (Risk of

off-gassing). -

Sensors: Personal

monitor recommended.[1]

Step-by-Step Workflow:

-

Dissolution (Basification):

-

Take the crude reaction mixture.

-

Add 10% NaOH (aq) until pH > 11.[1]

-

Mechanism:[1][3] This converts the tetrazole to its sodium salt (highly water-soluble) and keeps azide as

.[1] -

Action: Filter this solution through Celite to remove any unreacted nitrile or metallic catalysts (e.g., Zn/Al salts).[1] The product is in the filtrate.

-

-

Controlled Precipitation (The Critical Step):

-